

Unraveling the Molecular Architecture of Gibepyrone D: A Technical Guide

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Compound of Interest

Compound Name: *Gibepyrone D*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Gibepyrone D**, a polyketide metabolite produced by various species of the fungus *Fusarium*. This document details the biosynthetic origin, summarizes the key spectroscopic data, and outlines the experimental methodologies integral to its structural determination.

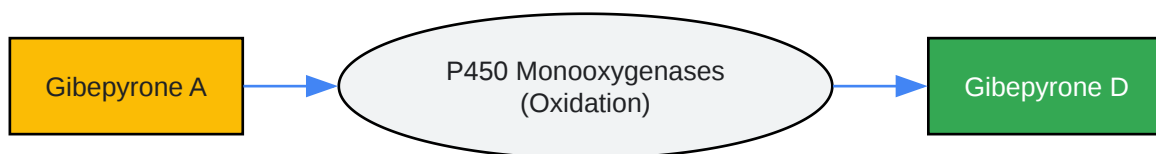
Introduction

Gibepyrone D is a member of the α -pyrone class of secondary metabolites, which are of significant interest due to their diverse biological activities. It is biosynthetically derived from its precursor, Gibepyrone A, through an oxidation process. Understanding the precise chemical structure of **Gibepyrone D** is fundamental for elucidating its bioactivity, mechanism of action, and potential applications in drug development.

Biosynthetic Pathway

The biosynthesis of **Gibepyrone D** is intrinsically linked to that of Gibepyrone A. The core polyketide backbone of Gibepyrone A is assembled by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield **Gibepyrone D**. This transformation is catalyzed by cluster-independent cytochrome P450 monooxygenases, a common mechanism for functionalizing secondary metabolites in fungi.^{[1][2][3]} This biosynthetic

relationship provides the foundational hypothesis for the core chemical scaffold of **Gibepyrone D**.



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Caption: Biosynthetic conversion of Gibepyrone A to **Gibepyrone D**.

Chemical Structure Elucidation

The definitive structure of **Gibepyrone D** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Gibepyrone D**.

Table 1: ¹H NMR Spectroscopic Data for **Gibepyrone D** (600 MHz)[4]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4	7.25	d	5.8
5	6.25	d	5.8
7	6.55	q	7.2
8	4.30	s	-
10	1.85	d	7.2
11	2.10	s	-

Note: The data presented is based on the available information from the cited source. A complete dataset including all proton assignments would be required for a full de novo elucidation.

At the time of this writing, a comprehensive, publicly available dataset for the ^{13}C NMR of **Gibepyrone D** could not be located in the searched resources. The elucidation would typically proceed by comparison with the ^{13}C NMR data of Gibepyrone A and related α -pyrone compounds, alongside 2D NMR experiments such as HSQC and HMBC to assign carbon resonances.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **Gibepyrone D**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Note
ESI+	[M+H] ⁺	C ₁₀ H ₁₁ O ₄	Predicted based on the structure of Gibepyrone D, which has an additional oxygen and one less hydrogen atom compared to Gibepyrone A (C ₁₀ H ₁₂ O ₂).

Note: While specific experimental HRMS data for **Gibepyrone D** was not found in the initial searches, the molecular formula can be inferred from its biosynthetic relationship to Gibepyrone A. The experimental protocol would involve obtaining the exact mass to confirm the elemental composition.

Key Experimental Protocols

The structural elucidation of **Gibepyrone D** involves a series of systematic experimental procedures.

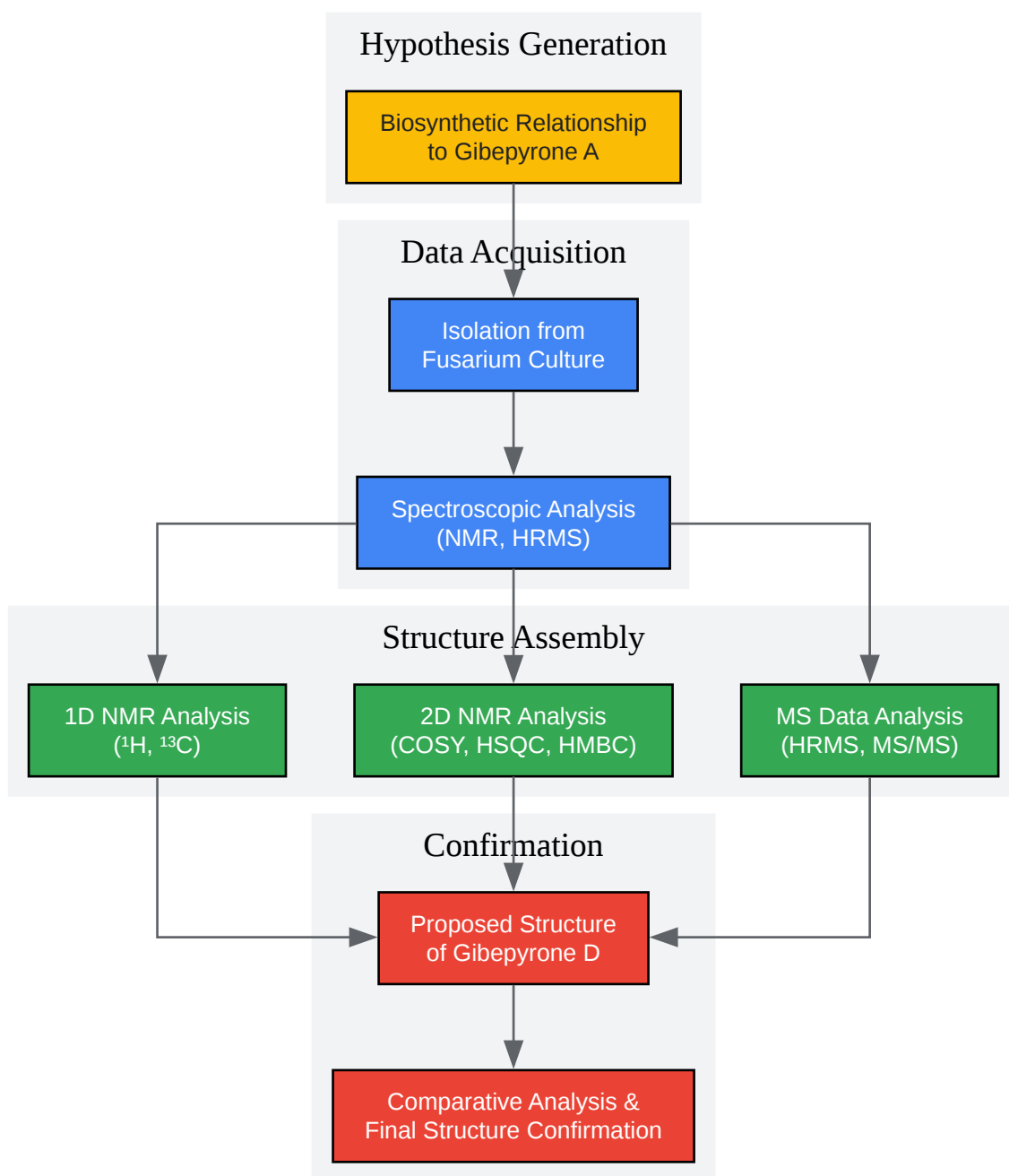
- **Fungal Culture:** Fusarium species known to produce gibepyrone are cultured in a suitable liquid or solid medium under conditions optimized for secondary metabolite production.

- Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify **Gibepyrone D**. This multi-step process often includes:
 - Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.
 - High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase (e.g., C18) or normal-phase column to achieve high purity of the target compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (^1H and ^{13}C): The purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD) and subjected to ^1H and ^{13}C NMR analysis to determine the chemical environment of each proton and carbon atom.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular fragments.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition of the molecule.

- Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting fragmentation pattern provides valuable information about the substructures of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of **Gibepyrone D** follows a logical progression from initial hypothesis to final confirmation.



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Caption: Workflow for the chemical structure elucidation of **Gibepyrone D**.

Conclusion

The chemical structure of **Gibepyrone D** has been established through a combination of biosynthetic reasoning and detailed spectroscopic analysis. While the provided data offers a solid foundation, a complete de novo structure elucidation would necessitate a full set of 1D and 2D NMR data, along with detailed HRMS and MS/MS fragmentation analysis. This technical guide serves as a core resource for researchers and professionals in understanding the fundamental principles and methodologies applied in the structural characterization of novel natural products like **Gibepyrone D**.

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